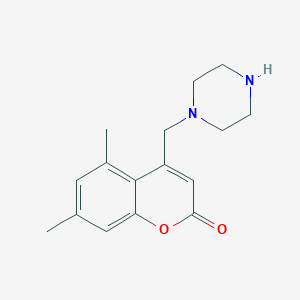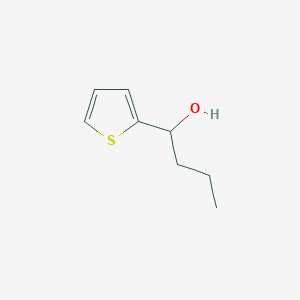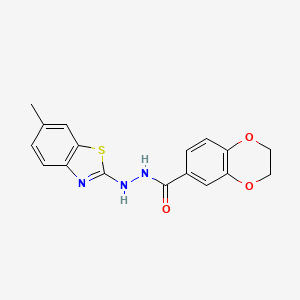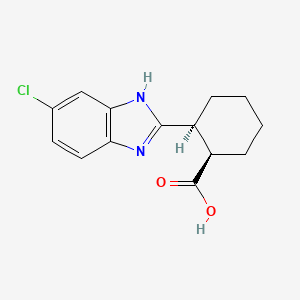
(1R,2S)-2-(6-Chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(6-Chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid is a complex organic compound that features a benzimidazole moiety attached to a cyclohexane ring. The presence of a chlorine atom on the benzimidazole ring and a carboxylic acid group on the cyclohexane ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(6-Chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize byproducts. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(1R,2S)-2-(6-Chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorine atom on the benzimidazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
科学研究应用
Chemistry
In chemistry, (1R,2S)-2-(6-Chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. The benzimidazole moiety is known for its antimicrobial and antiparasitic properties, making this compound a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug discovery.
Industry
In industry, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (1R,2S)-2-(6-Chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The chlorine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
(1R,2S)-2-(6-Bromo-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
(1R,2S)-2-(6-Methyl-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid: Features a methyl group instead of chlorine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the chlorine atom in (1R,2S)-2-(6-Chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid distinguishes it from similar compounds. This chlorine atom can enhance the compound’s reactivity and binding affinity, making it a valuable candidate for various applications in scientific research and industry.
属性
IUPAC Name |
(1R,2S)-2-(6-chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,16,17)(H,18,19)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVOPJNIGSYPNV-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
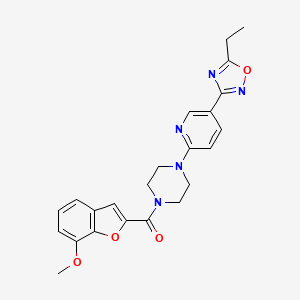
![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)
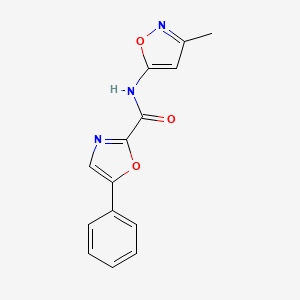
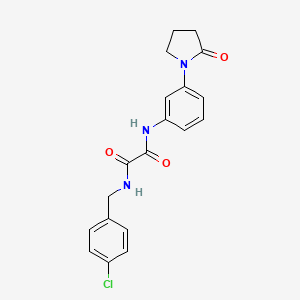
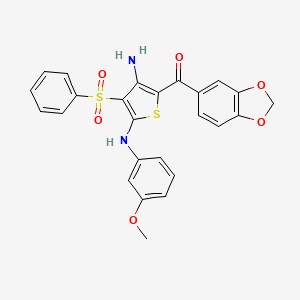
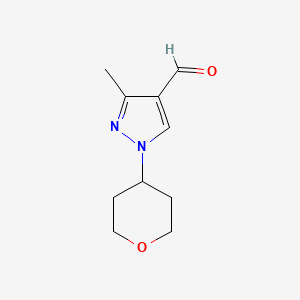
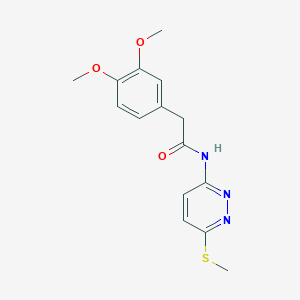
![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2832318.png)
![3-(azepane-1-carbonyl)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2832322.png)
